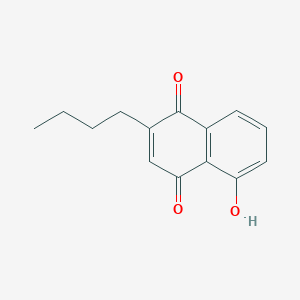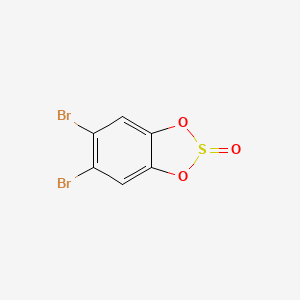
5,6-Dibromo-2H-1,3,2lambda~4~-benzodioxathiol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dibromo-2H-1,3,2lambda~4~-benzodioxathiol-2-one is a chemical compound known for its unique structure and properties. It belongs to the class of benzodioxathiol compounds, which are characterized by a benzene ring fused with a dioxathiol ring. The presence of bromine atoms at positions 5 and 6 adds to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-2H-1,3,2lambda~4~-benzodioxathiol-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1,3-benzodioxole using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dibromo-2H-1,3,2lambda~4~-benzodioxathiol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding sulfone.
Aplicaciones Científicas De Investigación
5,6-Dibromo-2H-1,3,2lambda~4~-benzodioxathiol-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5,6-Dibromo-2H-1,3,2lambda~4~-benzodioxathiol-2-one involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can disrupt biological pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5,6-Dibromo-1,3-benzodioxole
- 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole
- 1,2-Dibromo-3,4,5,6-tetramethylbenzene
Uniqueness
5,6-Dibromo-2H-1,3,2lambda~4~-benzodioxathiol-2-one is unique due to its specific substitution pattern and the presence of the dioxathiol ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
91752-40-8 |
|---|---|
Fórmula molecular |
C6H2Br2O3S |
Peso molecular |
313.95 g/mol |
Nombre IUPAC |
5,6-dibromo-1,3,2λ4-benzodioxathiole 2-oxide |
InChI |
InChI=1S/C6H2Br2O3S/c7-3-1-5-6(2-4(3)8)11-12(9)10-5/h1-2H |
Clave InChI |
BTMIWADLRHYJKN-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Br)Br)OS(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-3-[(3-Methylphenyl)imino]butan-2-one](/img/structure/B14365742.png)

![N-Methyl-N-phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365748.png)
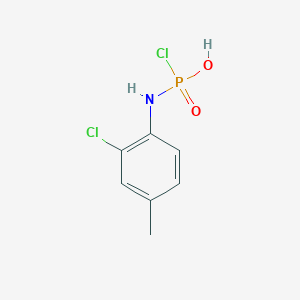
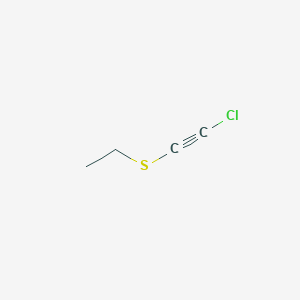
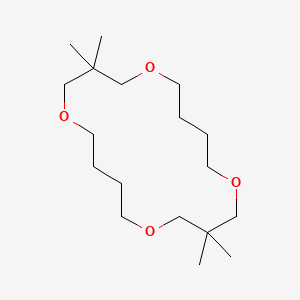
![N-[3-(Butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-cyanobenzamide](/img/structure/B14365769.png)

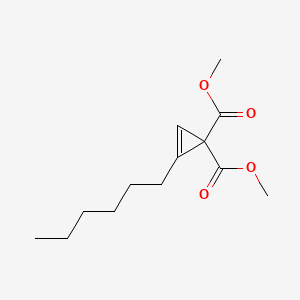
![1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride](/img/structure/B14365785.png)
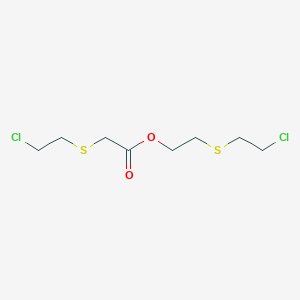
diethyl-lambda~5~-phosphane](/img/structure/B14365809.png)
![S-Ethyl [2-(4-chlorophenyl)ethyl]methylcarbamothioate](/img/structure/B14365810.png)
